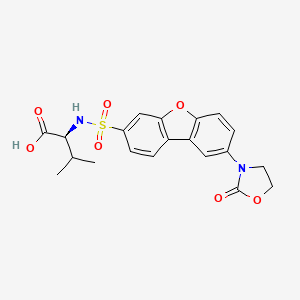

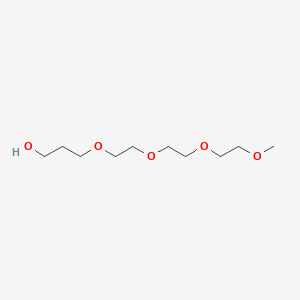

m-PEG4-(CH2)3-alcohol

Overview

Description

This compound is commonly used as a PEG linker, which contains a hydroxyl group that enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

m-PEG4-(CH2)3-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The this compound compound contains a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups . This allows the compound to be attached to a variety of different molecules, making it a versatile linker in the synthesis of PROTACs .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific PROTAC in which it is used. In general, protacs operate by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Pharmacokinetics

The compound’s hydrophilic polyethylene glycol (peg) spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound would depend on the specific PROTAC in which it is used. Generally, the use of this compound as a linker in PROTACs would result in the degradation of the target protein, potentially altering cellular processes in which the protein is involved .

Action Environment

The action of this compound, like other PEG linkers, can be influenced by various environmental factors. For instance, the hydrophilic nature of the PEG spacer can increase the compound’s solubility in aqueous environments

Biochemical Analysis

Biochemical Properties

m-PEG4-(CH2)3-alcohol plays a crucial role in biochemical reactions as a linker in PROTACs . It interacts with various enzymes and proteins to form PROTACs . The nature of these interactions is primarily through the formation of covalent bonds, enabling the PROTAC to bind to its target protein .

Cellular Effects

The effects of this compound on cells are primarily observed through the action of the PROTACs it helps form . These PROTACs influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in PROTACs . PROTACs contain two different ligands connected by a linker like this compound . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are observed through the long-term effects of the PROTACs it forms . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models through the action of the PROTACs it forms . These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of PROTACs . It interacts with enzymes or cofactors during the synthesis of PROTACs . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of PROTACs . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by the PROTACs it forms . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

m-PEG4-(CH2)3-alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding ethers or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, amines, or thiols, using common reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or tosyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

m-PEG4-(CH2)3-alcohol has a wide range of scientific research applications, including:

Chemistry: Used as a PEG linker for the synthesis of various PEGylated compounds, which are important in drug delivery and bioconjugation.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability in aqueous media.

Medicine: Utilized in the development of PEGylated drugs, which have improved pharmacokinetics and reduced immunogenicity.

Industry: Applied in the production of surfactants, lubricants, and other industrial products that require enhanced solubility and stability.

Comparison with Similar Compounds

m-PEG4-(CH2)3-alcohol is unique due to its specific structure, which includes a four-unit PEG chain and a three-carbon alcohol chain. Similar compounds include:

m-PEG3-(CH2)3-alcohol: Contains a three-unit PEG chain instead of four, resulting in slightly different solubility and stability properties.

m-PEG5-(CH2)3-alcohol: Contains a five-unit PEG chain, which may offer enhanced solubility and stability compared to this compound.

m-PEG4-(CH2)2-alcohol:

These similar compounds highlight the versatility of PEG derivatives and their ability to be tailored for specific applications based on their structural differences.

Properties

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSXSTKNKZJEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)